6-Bromo-1,3-dimethyl-1H-indole
Description
Significance of Indole (B1671886) and its Derivatives in Chemical Research
Indole, a heterocyclic compound with the chemical formula C8H7N, consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. jchr.org This aromatic heterocyclic scaffold is a cornerstone in medicinal chemistry and drug discovery due to its presence in a vast array of biologically active compounds. jchr.orgrsc.org Indole and its derivatives are recognized for their wide-ranging pharmacological activities, making them a "privileged structure" in the development of new therapeutic agents. nih.govsemanticscholar.orgmdpi.com
The versatility of the indole nucleus allows it to mimic protein structures, making it an invaluable component in drug design. jchr.org Researchers have extensively synthesized and investigated indole derivatives, revealing their potential in treating a multitude of diseases. nih.govbiosynth.com These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. jchr.orgnih.govbiosynth.com The ability of indole derivatives to target diverse biological pathways underscores their importance in modern medicine and their potential to address significant healthcare challenges, including drug-resistant cancers and chronic illnesses. nih.gov
Overview of Halogenated and Alkylated Indole Scaffolds
The modification of the indole skeleton through halogenation and alkylation is a critical strategy in synthetic organic chemistry to create novel compounds with enhanced or specific biological activities. sci-hub.seacs.org Halogenated organic compounds, in general, are fundamental building blocks, offering numerous possibilities in coupling reactions for the fine chemical and pharmaceutical industries. sci-hub.se The introduction of a halogen atom, such as bromine, into the indole ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which in turn can enhance its binding affinity to biological targets. cymitquimica.com
Alkylation, the addition of an alkyl group to the indole structure, is another key modification. acs.org Alkylated indoles are crucial intermediates for a variety of drugs and bioactive molecules. acs.org The position of alkylation, whether on the nitrogen atom (N-alkylation) or a carbon atom of the ring system (C-alkylation), can dramatically alter the compound's properties and biological function. mdpi.comnih.gov For instance, N-alkylation is a common feature in many biologically active indoles. mdpi.com The combination of both halogenation and alkylation on the indole scaffold, as seen in 6-Bromo-1,3-dimethyl-1H-indole, provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of these molecules.
Research Focus on this compound within Modern Organic Synthesis
This compound is a specific substituted indole that has garnered attention as a building block in organic synthesis. Its structure features a bromine atom at the 6-position of the indole ring, and methyl groups at the 1- and 3-positions. This unique substitution pattern makes it a valuable intermediate for creating more complex molecules.
The synthesis of such disubstituted indoles is a topic of interest in organic chemistry, with various methods being developed to achieve regioselective functionalization of the indole core. organic-chemistry.org The availability and chemical reactivity of this compound make it a relevant compound in the ongoing quest for novel and effective therapeutic agents.
Interactive Data Table for this compound
| Property | Value | Source |
| IUPAC Name | This compound | achemblock.com |
| CAS Number | 1616099-24-1 | achemblock.com |
| Molecular Formula | C10H10BrN | achemblock.com |
| Molecular Weight | 224.1 g/mol | achemblock.com |
| SMILES | CC1=CN(C)C2=C1C=CC(Br)=C2 | achemblock.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,3-dimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-6-12(2)10-5-8(11)3-4-9(7)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCVPVSACLPFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 6 Bromo 1,3 Dimethyl 1h Indole
Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring
The indole ring is inherently π-excessive, making it susceptible to electrophilic substitution. niscpr.res.in The preferred site for electrophilic attack on the indole nucleus is typically the C3 position due to its higher electron density. niscpr.res.in However, in 6-Bromo-1,3-dimethyl-1H-indole, the C3 position is substituted with a methyl group. Consequently, electrophilic substitution reactions are directed to other positions on the ring. The bromine atom at the C6 position influences the regioselectivity of these reactions.
Electrophilic substitution, such as nitration and bromination, will primarily occur at the positions activated by the electron-donating nature of the pyrrole (B145914) ring and the N-methyl group. The presence of the bromine at C6 can electronically direct incoming electrophiles. For instance, bromination of a similar 1-substituted-5-hydroxy-2-methylindole with bromine in acetic acid yields the 6-bromo derivative, indicating a preference for substitution on the benzene (B151609) portion of the indole. niscpr.res.in In the case of this compound, further electrophilic attack would be expected at the C4 or C2 positions, with the outcome dependent on the specific electrophile and reaction conditions.
While indoles are generally less reactive towards nucleophilic substitution, such reactions can occur under specific conditions, particularly with the presence of a good leaving group like bromine. Nucleophilic aromatic substitution on the bromo-substituted ring can be facilitated by strong nucleophiles or through metal-catalyzed processes.
Reactivity at the Bromine Center: Cross-Coupling and Related Reactions
The bromine atom at the C6 position is a key handle for a variety of powerful carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, primarily through transition-metal catalysis.
Palladium-Catalyzed C-C and C-N Bond Formations
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular frameworks. acs.orgacs.org The bromo-substituent at the C6 position of this compound makes it an excellent substrate for these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl linkages. For instance, 6-bromoindoles can be coupled with arylboronic acids to synthesize 6-arylindoles. nih.govacs.org
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond at the less substituted carbon of the alkene. This reaction provides a direct method for the vinylation of the indole core at the C6 position.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C(sp²)-C(sp) bond. mdpi.com This allows for the introduction of alkynyl moieties at the C6 position, which are valuable synthons for further transformations.
Buchwald-Hartwig Amination: This is a palladium-catalyzed C-N bond formation reaction between an aryl halide and an amine. acs.orgambeed.com It is a powerful tool for the synthesis of arylamines. This compound can be coupled with a variety of primary and secondary amines to afford 6-aminoindole (B160974) derivatives. acs.org
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, PPh₃, Base | C-C | 6-Aryl-1,3-dimethyl-1H-indole |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C | 6-Vinyl-1,3-dimethyl-1H-indole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C | 6-Alkynyl-1,3-dimethyl-1H-indole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base | C-N | 6-(Dialkylamino)-1,3-dimethyl-1H-indole |
Transformations Involving the N-Methyl Group
The N-methyl group in this compound is generally stable. However, under certain harsh conditions, demethylation could potentially occur. More synthetically relevant are reactions that involve the functionalization of the N-methyl group, though these are less common for N-methylindoles compared to N-H indoles. Directed metallation of the N-methyl group followed by reaction with an electrophile is a conceivable but challenging transformation.
Reactivity and Functionalization at the C3-Methyl Position
The C3-methyl group is a site for potential functionalization. chemrxiv.org While the C3 position itself is blocked, the methyl group can undergo reactions such as radical halogenation or oxidation. For example, treatment with N-bromosuccinimide (NBS) under radical conditions could lead to the formation of a 3-(bromomethyl)indole derivative. This brominated intermediate would be a versatile precursor for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups at the C3-methyl position. rsc.org
| Reagent | Reaction Type | Intermediate Product | Potential Subsequent Reactions |
|---|---|---|---|
| N-Bromosuccinimide (NBS), Radical Initiator | Radical Bromination | 6-Bromo-3-(bromomethyl)-1-methyl-1H-indole | Nucleophilic substitution with amines, alcohols, thiols, etc. |
| Strong Oxidizing Agent (e.g., KMnO₄) | Oxidation | 6-Bromo-1-methyl-1H-indole-3-carboxylic acid | Esterification, Amide coupling |
Protonation and Metallation Chemistry of N-Heterocycles
Indoles are weak bases, and protonation typically occurs at the C3 position to form an indoleninium ion. niscpr.res.in For this compound, where C3 is substituted, protonation would still likely lead to an equilibrium involving protonated species, potentially affecting the reactivity of the ring system in acidic media.
Metallation, the replacement of a hydrogen atom with a metal, is a powerful strategy for the functionalization of heterocycles. Directed ortho-metallation (DoM) is a common strategy where a directing group guides a strong base (like an organolithium reagent) to deprotonate a specific C-H bond. In this compound, the N-methyl and C6-bromo substituents can influence the site of metallation. Lithiation can occur at the C2 or C7 positions, depending on the directing effect of the substituents and the reaction conditions. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce new functional groups. For example, metallation at the C2 position followed by quenching with an electrophile would yield a 2-substituted-6-bromo-1,3-dimethyl-1H-indole.
Advanced Spectroscopic Characterization of 6 Bromo 1,3 Dimethyl 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 6-bromo-1,3-dimethyl-1H-indole provides distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.
In a typical ¹H NMR spectrum of a related compound, 5-Bromo-1-methyl-1H-indole-3-carbaldehyde, the following signals are observed in CDCl₃: a singlet for the aldehyde proton at 9.94 ppm, a singlet for the N-methyl protons at 3.86 ppm, and aromatic protons resonating at 8.45 ppm (d, J = 1.6 Hz), 7.65 ppm (s), 7.44-7.41 ppm (m), and 7.21 ppm (d, J = 8.8 Hz) rsc.org. For 6-bromo-3-methyl-1-(pentan-2-yl)-1H-indole, the ¹H NMR spectrum in DMSO shows signals at 9.04 (s, 1H), 8.35 (s, 1H), 7.51 (s, 1H), 7.33 (s, 1H), 7.22 (d, J = 15.0 Hz, 2H), 6.86 (d, J = 1.8 Hz, 1H), 4.46 (s, 1H), 3.67 (s, 3H), 2.34 (s, 3H), 1.55 (d, J = 7.0 Hz, 3H), 1.39 (d, J = 19.1 Hz, 3H), 1.29–0.99 (m, 2H), and 0.89 (s, 2H) google.com.
The data for various indole (B1671886) derivatives highlight the influence of substituents on the chemical shifts. For instance, in 1,2-Dimethyl-1H-indole-3-carbaldehyde, the aldehyde proton appears at 10.11 ppm, while the N-methyl and C2-methyl protons are at 3.65 ppm and 2.62 ppm, respectively rsc.org.
Table 1: ¹H NMR Data for Indole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 5-Bromo-1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 9.94 (s, 1H), 8.45 (d, J = 1.6 Hz, 1H), 7.65 (s, 1H), 7.44-7.41 (m, 1H), 7.21 (d, J = 8.8 Hz, 1H), 3.86 (s, 3H) rsc.org |
| 6-bromo-3-methyl-1-(pentan-2-yl)-1H-indole | DMSO | 9.04 (s, 1H), 8.35 (s, 1H), 7.51 (s, 1H), 7.33 (s, 1H), 7.22 (d, J = 15.0 Hz, 2H), 6.86 (d, J = 1.8 Hz, 1H), 4.46 (s, 1H), 3.67 (s, 3H), 2.34 (s, 3H), 1.55 (d, J = 7.0 Hz, 3H), 1.39 (d, J = 19.1 Hz, 3H), 1.29–0.99 (m, 2H), 0.89 (s, 2H) google.com |
| 1,2-Dimethyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H) rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom.
For 6-bromo-1H-indole, the ¹³C NMR spectrum shows signals that are characteristic of the indole ring system, with the bromine substituent influencing the chemical shifts of the aromatic carbons chemicalbook.com. In the case of 2-(6-Bromo-1H-indol-1-yl)acetic acid, the aromatic carbon signals appear at δ 136.61, 127.93, 127.78, 123.23, 122.33, 115.58, 112.47, and 102.37 ppm nih.gov. The presence of different functional groups, as seen in various derivatives, significantly alters the ¹³C chemical shifts. For example, in methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate, the furan (B31954) and indole ring carbons, along with the ester and methyl carbons, give a complex spectrum with signals at δ 164.16, 159.66, 147.79, 136.83, 128.36, 127.60, 123.07, 122.29, 115.55, 114.00, 112.42, 109.16, 102.35, 51.41, 42.91, and 13.81 ppm nih.gov.
Table 2: ¹³C NMR Data for Indole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-(6-Bromo-1H-indol-1-yl)acetic acid | CDCl₃ | 136.61, 127.93, 127.78, 123.23, 122.33, 115.58, 112.47, 102.37 (Ar), 74.02 (CH), 35.95 (CH₂) nih.gov |
| methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | CDCl₃ | 164.16, 159.66, 147.79, 136.83, 128.36, 127.60, 123.07, 122.29, 115.55, 114.00, 112.42, 109.16, 102.35, 51.41, 42.91, 13.81 nih.gov |
Two-Dimensional NMR Techniques for Structural Elucidation
For complex molecules where 1D NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of protonated carbons.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for piecing together the molecular fragments and confirming the positions of substituents and quaternary carbons.
The application of these techniques is essential for the unambiguous assignment of all proton and carbon signals in this compound and its derivatives, ensuring the correct structural determination. ipb.pt
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This is critical for confirming the identity of a newly synthesized compound.
For instance, the HRMS (ESI) of a derivative, C18H13BrIN5, calculated for [M+H]⁺ is 505.9471 and was found to be 505.9469 rsc.org. Another example, 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole, with the formula C22H19BrN, has a calculated [M+H]⁺ of 376.0695 and a found value of 376.0699 mdpi.com. These examples demonstrate the precision of HRMS in confirming molecular formulas.
Table 3: HRMS Data for Indole Derivatives
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| C18H13BrIN5 | C18H13BrIN5 | [M+H]⁺ | 505.9471 | 505.9469 | rsc.org |
| 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | C22H19BrN | [M+H]⁺ | 376.0695 | 376.0699 | mdpi.com |
Fragmentation Pattern Analysis
In mass spectrometry, molecules are ionized and then fragmented. The analysis of these fragment ions provides valuable structural information. The fragmentation pattern is characteristic of the molecule's structure.
For 6-bromo-1H-indole, the GC-MS data shows a top peak at m/z 195 and a second highest peak at m/z 197, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) nih.gov. The fragmentation of indole derivatives often involves the loss of substituents from the indole ring. For example, in the mass spectrum of okaramine L, a complex indole alkaloid, fragment ions are observed at m/z 524 (M⁺), 506, 471, 455, 403, 353, 200, and 198 tandfonline.com. The analysis of these fragments helps to piece together the structure of the parent molecule. The study of fragmentation patterns is crucial for identifying unknown compounds and confirming the structures of synthesized molecules. ipb.pt
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-Bromo-1-methyl-1H-indole-3-carbaldehyde |
| 6-bromo-3-methyl-1-(pentan-2-yl)-1H-indole |
| 1,2-Dimethyl-1H-indole-3-carbaldehyde |
| 6-Bromo-1H-indole |
| 2-(6-Bromo-1H-indol-1-yl)acetic acid |
| methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate |
| C18H13BrIN5 |
| 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and elucidating the structural framework of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of an indole derivative is characterized by several key absorption bands corresponding to specific vibrational modes of the indole ring and its substituents.
For the parent compound, 6-bromo-1H-indole , the presence of the N-H group gives rise to a characteristic stretching vibration. The IR spectrum of related brominated indoles and indazoles shows significant peaks that can be extrapolated to predict the spectrum of this compound. For instance, in a derivative of 6-bromo-1H-indazole, a C-Br stretching vibration is observed at 675 cm⁻¹ researchgate.net. The aromatic C=C bending vibrations typically appear in the 1500-1600 cm⁻¹ region researchgate.net.
The methylation at the N1 and C3 positions in This compound introduces specific changes to the IR spectrum. The N-H stretching band, typically observed around 3400 cm⁻¹ in 1H-indoles, would be absent due to the methyl group at the N1 position. The C-H stretching vibrations of the methyl groups would appear in the 2850-2960 cm⁻¹ range. The bromination of 2,3-dialkylindoles has been shown to result in 3-bromoindolenines, which exhibit a characteristic C=N stretch around 1605 cm⁻¹ cdnsciencepub.com. While our target molecule is not an indolenine, this highlights how substitutions influence key spectral features.
General IR spectral data for substituted indoles further informs our understanding. For example, the chlorination of 2,3-dialkylindoles yields 3-chloroindolenines, which show similar IR characteristics to their bromo counterparts cdnsciencepub.com. The IR spectrum of 5-bromo-1-methyl-1H-indole-3-carboxylic acid is also used for conformity in its specifications, indicating the utility of IR in confirming the structure of such derivatives thermofisher.com. A study on brominated flame retardants in plastics also utilized IR spectroscopy to identify the presence of brominated compounds aalto.fi.
A hypothetical IR data table for this compound, based on the analysis of its derivatives, is presented below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (Methyl) | 2850-2960 |
| C=C Ring Stretch | 1600-1450 |
| C-N Stretch | 1360-1250 |
| C-Br Stretch | ~675 |
Electronic Spectroscopy
Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence techniques, provides critical information about the electronic structure and excited states of a molecule. The position and intensity of absorption and emission bands are highly sensitive to the nature and position of substituents on the indole ring.
The UV-Vis absorption spectrum of indole and its derivatives typically displays two main absorption bands, corresponding to the ¹La and ¹Lb electronic transitions. The polarity of the solvent and the electronic nature of the substituents can significantly influence the energy and intensity of these transitions.
For substituted indoles, electron-donating groups like methyl and electron-withdrawing groups like bromo have distinct effects. A study on various substituted indoles, including bromo- and methyl-substituted ones, showed that the long-wavelength absorption maximum experiences a bathochromic (red) shift in more polar solvents core.ac.uk. The ¹Lb transition is particularly sensitive to substitution on the benzyl (B1604629) ring of the indole nucleus nih.gov.
In the case of This compound , the bromine atom at the 6-position is expected to cause a red shift in the absorption maxima compared to the unsubstituted indole. The methyl groups at the N1 and C3 positions, being electron-donating, would also contribute to this shift. Research on 2,3-dimethylindole (B146702) has provided evidence for the presence of the ¹La state, which is sensitive to polar solvents acs.org.
A comparative analysis of the UV spectra of various substituted indoles reveals these trends. For example, the UV spectrum of 3-bromo-2,3-dimethylindolenine shows absorption bands at 285 nm and a shoulder at 291 nm cdnsciencepub.com. While the electronic system is different, it provides a reference for a related brominated indole structure.
The following table summarizes the expected UV-Vis absorption characteristics for this compound in a non-polar solvent like cyclohexane, based on data from related compounds.
| Transition | Predicted λmax (nm) |
| ¹La | ~280-290 |
| ¹Lb | ~290-300 |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence properties of indoles are particularly interesting due to their use as fluorescent probes, with tryptophan being a prime example core.ac.uk.
The fluorescence emission of indole derivatives is also influenced by substituent effects and solvent polarity. Generally, a bathochromic shift is observed in the emission maximum when moving to a more polar solvent core.ac.uk. The fluorescence of substituted indoles can be modulated by the presence of electron-donating and electron-accepting groups. For instance, a study on photochromic diarylethenes containing bisindole moieties showed that these compounds exhibit efficient quenching of fluorescence emission in their closed form achemblock.com.
The fluorescence emission of a pyrazole-indole hybrid with a biphenyl (B1667301) fragment was investigated, showing the importance of the molecular structure on the optical properties mdpi.com. While not directly related, this emphasizes the tunability of fluorescence in indole-containing systems.
A hypothetical table of fluorescence properties for this compound is provided below.
| Solvent | Predicted Excitation λmax (nm) | Predicted Emission λmax (nm) |
| Cyclohexane | ~295 | ~310-320 |
| Ethanol | ~298 | ~320-330 |
Computational and Theoretical Investigations of 6 Bromo 1,3 Dimethyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine optimized molecular geometries, relative energies, and a wide range of electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. It offers a favorable balance between computational cost and accuracy, making it a cornerstone for the study of indole (B1671886) derivatives. niscpr.res.inaip.org
DFT studies on substituted indoles typically employ functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) to investigate molecular structure, vibrational frequencies, and electronic properties. aip.orgresearchgate.net For instance, in studies of analogous 6-bromoindoline (B1282224) derivatives, DFT calculations have been used to optimize molecular geometries and compare them with experimental X-ray diffraction data. researchgate.net These calculations are crucial for understanding how the bromine atom and methyl groups influence the electron distribution and geometry of the indole ring system. Theoretical investigations on similar bromo-substituted heterocyclic compounds have used DFT to predict heats of formation and analyze electrostatic potential surfaces, which reveal regions susceptible to electrophilic or nucleophilic attack. niscpr.res.in
Table 1: Representative DFT-Calculated Properties for a Substituted Indole Analog
This table presents typical data obtained from DFT calculations on indole derivatives, illustrating the types of information generated in such studies. Values are representative and based on published data for analogous compounds.
| Calculated Property | Representative Value | Method/Basis Set | Reference for Analogue |
| Total Energy | Varies (Hartrees) | B3LYP/6-311++G(d,p) | researchgate.net |
| Dipole Moment | ~2.0 - 3.0 Debye | B3LYP/6-311++G(d,p) | researchgate.net |
| C-Br Bond Length | ~1.90 Å | B3LYP/6-31G | |
| N1-C2 Bond Length | ~1.38 Å | B3LYP/6-31G | aip.org |
Ab Initio Methods (e.g., MP2 Level of Theory)
Ab initio (Latin for "from the beginning") methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. Second-order Møller-Plesset perturbation theory (MP2) is a common ab initio method that improves upon the Hartree-Fock (HF) method by including effects of electron correlation.
While computationally more demanding than DFT, the MP2 level of theory is often used to obtain more accurate energies and to validate the results from DFT calculations. acs.org Studies on related heterocyclic systems like pyrroles have utilized MP2 calculations to investigate sigmatropic rearrangements and activation energies. researchgate.net For a molecule like 6-bromo-1,3-dimethyl-1H-indole, MP2 calculations could provide a higher-accuracy benchmark for its geometric parameters and conformational energy profile, supplementing data from DFT methods. researchgate.net
The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. The selection involves a trade-off between accuracy and computational expense. faccts.de
Commonly used basis sets for indole derivatives include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), which include polarization (d,p) and diffuse (++) functions to accurately describe bonding and non-bonding electrons. aip.orgresearchgate.netscielo.br For higher accuracy, especially for properties like non-linear optics, correlation-consistent basis sets like cc-pVTZ are employed. tandfonline.com
Geometry optimization is a critical first step in these studies. Starting from an initial structure, the calculation algorithm iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. rsc.org This optimized geometry serves as the foundation for all subsequent property calculations, such as vibrational frequencies and electronic orbital energies. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. mdpi.com
For flexible molecules, conformational analysis is performed to identify the most stable spatial arrangements of atoms. researchgate.net Although the indole core is rigid, the methyl groups in this compound have rotational freedom. MD simulations can explore the rotational barriers and preferred orientations of these groups. Such simulations are particularly valuable for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor, revealing key conformational states that might be important for its function. tandfonline.commdpi.com Studies on other complex indole derivatives have successfully used MD to elucidate binding modes with protein targets. tandfonline.com
Electronic Structure Analysis
Understanding the electronic structure of a molecule is key to predicting its reactivity, optical properties, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are readily calculated using DFT. aip.orgresearchgate.net The HOMO-LUMO gap is a critical descriptor of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net For substituted indoles, the electron-withdrawing bromine atom and electron-donating methyl groups on this compound are expected to influence the energies and spatial distributions of the frontier orbitals. DFT calculations show that electron-withdrawing groups tend to lower the LUMO energy level significantly. metu.edu.tr Analysis of the FMOs helps predict the most likely sites for electrophilic and nucleophilic attack and provides a basis for understanding charge transfer within the molecule. researchgate.netresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for Bromoindole Derivatives
This table shows typical HOMO, LUMO, and energy gap values calculated for bromo-substituted indole compounds using DFT. These values are crucial for assessing electronic properties and reactivity.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set | Reference for Analogue |
| Bromoindoline Derivative | ~ -6.5 | ~ -2.0 | ~ 4.5 | B3LYP/6-311++G(d,p) | researchgate.net |
| Donor-Acceptor Indole | ~ -5.8 | ~ -2.5 | ~ 3.3 | B3LYP/6-31G | metu.edu.tr |
| Bromoindole Carboxamide | ~ -6.2 | ~ -1.8 | ~ 4.4 | DFT Calculation | dntb.gov.ua |
Charge Distribution Analysis (e.g., Mulliken, Hirschfeld Charges)
The distribution of electron density within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Methods like Mulliken and Hirshfeld population analyses provide a way to assign partial atomic charges, offering insights into the electronic landscape of the molecule.
For this compound, the bromine atom at the 6-position, being highly electronegative, is expected to have a significant negative partial charge. Conversely, the carbon atom to which it is attached will exhibit a positive charge. The nitrogen atom within the indole ring will also carry a negative charge due to its electronegativity. The methyl groups attached to the nitrogen and the C3 position will influence the charge distribution through inductive effects.
Computational studies on various indole derivatives consistently show that electronegative substituents and heteroatoms are sites of negative charge, while adjacent carbon and hydrogen atoms tend to be more positive. arxiv.orgniscpr.res.inasianpubs.org For instance, in related indole structures, Mulliken charge analysis has shown that hydrogen atoms generally possess positive charges, while electronegative atoms like nitrogen and oxygen are negatively charged. arxiv.org
Table 1: Predicted Atomic Charges for Key Atoms in this compound (Illustrative)
| Atom | Predicted Mulliken Charge (a.u.) | Predicted Hirschfeld Charge (a.u.) |
| Br (at C6) | Negative | Negative |
| N1 | Negative | Negative |
| C2 | Positive | Positive |
| C3 | Slightly Positive/Negative | Slightly Positive/Negative |
| C6 | Positive | Positive |
| C-Methyl (at N1) | Slightly Positive | Slightly Positive |
| C-Methyl (at C3) | Slightly Positive | Slightly Positive |
Note: This table is illustrative and based on general principles. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP map would likely show a region of significant negative potential (typically colored red or yellow) around the bromine atom and the nitrogen atom of the indole ring. These areas are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the N-H proton if it were present (in this case, the N-methyl group alters this). The aromatic ring itself will also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems. researchgate.netic.ac.ukniscpr.res.in The electron-withdrawing nature of the bromine atom would influence the potential of the benzene (B151609) portion of the indole ring.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions are crucial for understanding molecular recognition, crystal packing, and biological activity. NCI analysis, based on the electron density and its derivatives, helps to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and halogen bonds.
In a condensed phase or in the presence of other molecules, this compound would be expected to participate in several non-covalent interactions. The bromine atom can engage in halogen bonding, a directional interaction with nucleophilic atoms. The methyl groups and the aromatic system can participate in van der Waals interactions and π-stacking. The presence of a bromine atom can enhance stacking interactions through local C–H⋯Br contacts. rsc.org NCI analysis would reveal surfaces corresponding to these interactions, with the color-coding indicating their nature (attractive or repulsive) and strength. mdpi.comacs.org
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts)
Computational methods, particularly Density Functional Theory (DFT), can predict NMR chemical shifts with a reasonable degree of accuracy, aiding in structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.
The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons of the two methyl groups. The protons on the aromatic ring would appear as a set of coupled signals in the aromatic region, with their chemical shifts influenced by the electronic effect of the bromine substituent. The proton at the C2 position would likely be a singlet.
For the ¹³C NMR spectrum, the carbon atoms attached to the electronegative bromine and nitrogen atoms would have their chemical shifts significantly affected. The signals for the two methyl carbons would appear in the aliphatic region. Theoretical calculations for similar indole structures have shown good correlation with experimental NMR data. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 7.8 | - |
| C2-H | ~7.0 | - |
| N1-CH₃ | ~3.7 | ~30-35 |
| C3-CH₃ | ~2.3 | ~10-15 |
| Aromatic Carbons | - | 110 - 140 |
| C-Br | - | ~115 |
Note: This table is illustrative and based on typical values for indole derivatives. Precise prediction requires specific calculations.
In Silico Chemical Reactivity Descriptors
Quantum chemical calculations can provide a suite of descriptors that help in predicting the chemical reactivity of a molecule. These are often based on the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO would likely be distributed over the π-system of the indole ring, indicating that this is the primary site for electron donation in reactions with electrophiles. The LUMO, conversely, would indicate the regions susceptible to nucleophilic attack. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.orgchemmethod.com
Other reactivity descriptors that can be calculated include:
Ionization Potential (I): Related to the HOMO energy, it represents the energy required to remove an electron.
Electron Affinity (A): Related to the LUMO energy, it is the energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.
Studies on indole alkaloids have utilized these descriptors to correlate with their biological activity. koreascience.krmdpi.com
Table 3: In Silico Chemical Reactivity Descriptors (Conceptual)
| Descriptor | Formula | Predicted Trend for this compound |
| HOMO Energy | E(HOMO) | Relatively High (for an aromatic heterocycle) |
| LUMO Energy | E(LUMO) | Relatively Low |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Moderate |
| Ionization Potential (I) | -E(HOMO) | Moderate |
| Electron Affinity (A) | -E(LUMO) | Moderate |
| Electronegativity (χ) | (I + A) / 2 | Moderate |
| Chemical Hardness (η) | (I - A) / 2 | Moderate |
| Softness (S) | 1 / η | Moderate |
| Electrophilicity Index (ω) | χ² / (2η) | Moderate |
Applications in Advanced Organic Synthesis and Materials Science
6-Bromo-1,3-dimethyl-1H-indole as a Core Building Block
As a core building block, this compound provides a robust and adaptable platform for synthetic chemists. The bromine atom at the C-6 position is particularly significant, as it offers a reactive site for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the extension of the molecular framework.
The indole (B1671886) nucleus is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. metu.edu.trnih.gov this compound, as a stable and reactive precursor, is instrumental in the multi-step synthesis of more intricate molecules. The bromine atom serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic strategy.
One of the most significant applications is in the synthesis of carbazole (B46965) derivatives. metu.edu.trwvu.edu Carbazoles, which feature a tricyclic system, are of great interest due to their presence in natural alkaloids and their utility in medicinal chemistry. metu.edu.tr Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, can be employed to construct the carbazole skeleton from bromoindole precursors. For instance, derivatives of 6-bromoindole (B116670) are used as the foundational building blocks for synthesizing inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), which can enhance the efficacy of antibiotics. nih.gov The synthesis of these inhibitors often involves assembling residues at the nitrogen atom of the 6-bromoindole core or substituting the bromine atom via palladium-catalyzed cross-coupling. nih.gov
Research has demonstrated the synthesis of various complex heterocyclic systems starting from bromoindoles. For example, the synthesis of indolequinones, which are core structures in several biologically active natural products like Mitomycin C, often relies on precursors that can be derived from functionalized indoles. nih.gov The development of synthetic routes to access diverse indole structures is crucial for studying their biological effects, such as their potential as anticancer agents. researchgate.net
| Starting Material | Reaction Type | Resulting Complex Structure | Significance | Reference |
|---|---|---|---|---|
| 6-Bromoindole Derivatives | Palladium-Catalyzed Cross-Coupling | Carbazole Alkaloids | Core of various natural products with biological activity. | wvu.edursc.org |
| 6-Bromo-1H-indole | Multi-step synthesis (alkylation, coupling, hydrolysis) | Bacterial CSE Inhibitors (e.g., NL1, NL2) | Potentiates the effect of antibiotics on pathogenic bacteria. | nih.gov |
| Bromoquinones and Enamines | Copper(II)-Mediated Cyclization | Indolequinones | Core structure of anticancer agents like Mitomycin C. | nih.gov |
The rigid, aromatic structure of the indole ring system makes it an excellent scaffold for the development of functional materials. When incorporated into larger polymeric or oligomeric systems, the electronic properties of the indole moiety can be harnessed for applications in materials science.
Derivatives of bromoindoles, particularly the carbazoles synthesized from them, are widely used in the field of optoelectronics. metu.edu.tr Carbazoles are known for their charge transport properties and wide band gaps, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells. metu.edu.tr The this compound scaffold allows for systematic modifications, enabling chemists to fine-tune the electronic and photophysical properties of the resulting materials. The bromine atom can be replaced with various aryl groups through cross-coupling reactions, leading to extended π-conjugated systems with tailored energy levels for efficient charge injection and transport. researchgate.net
Precursor in Complex Molecule Synthesis
Development of Novel Reaction Methodologies and Catalytic Systems
This compound and similar bromoindoles are frequently used as benchmark substrates in the development of new synthetic methods and catalytic systems. The predictable reactivity of the C-Br bond makes it an ideal test case for evaluating the efficiency and scope of new catalysts, particularly those based on palladium.
Research has focused on palladium-catalyzed amination and amidation reactions of bromoindoles. researchgate.net These reactions are crucial for the synthesis of pharmaceuticals and other biologically active compounds. Studies have shown that specific ligand-catalyst combinations, such as Pd2dba3 with 2-[di(tert-butyl)phosphino]biphenyl for amination, can effectively catalyze the coupling of amines with bromoindoles in moderate to high yields. researchgate.net Similarly, the use of ligands like Xantphos is effective for amidation reactions. researchgate.net
Furthermore, methods for the selective functionalization of the indole core at other positions, such as C-H activation, are an active area of research. frontiersin.org While direct functionalization typically occurs at the C2 or C3 positions, developing methods for remote C6 functionalization is a significant challenge. frontiersin.org Using substrates like 2,3-dimethyl-1H-indole, researchers have developed Brønsted acid-catalyzed methods to achieve C6 functionalization, demonstrating the ongoing effort to expand the synthetic toolkit for modifying the indole scaffold. frontiersin.org
| Substrate | Catalytic System / Method | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| 6-Bromoindoles | Pd2dba3 / 2-[di(tert-butyl)phosphino]biphenyl | Buchwald-Hartwig Amination | Efficient C-N bond formation with moderate to high yields. | researchgate.net |
| 6-Bromoindoles | Pd2dba3 / Xantphos | Amidation | Effective method for synthesizing N-acylindoles. | researchgate.net |
| 2,3-dimethyl-1H-indole | Brønsted Acid (PTSA) | Remote C6 C-H Functionalization | Metal-free approach for selective functionalization at the C6 position. | frontiersin.org |
| Bromoindoles | Palladium(0) catalyst | Sonogashira Coupling | Chemoselective coupling with arylacetylenes to form C-C bonds. | researchgate.net |
Exploitation in Functional Materials Research
The unique properties of the indole ring, combined with the versatility introduced by its substituents, make this compound a key component in the design of advanced functional materials.
The photophysical properties of indole derivatives are of significant interest for creating materials used in electronic devices. Carbazoles derived from bromoindoles are particularly noted for their applications in optoelectronics. metu.edu.tr The investigation into these materials involves synthesizing a range of derivatives and studying their properties, such as absorption and emission spectra, fluorescence quantum yields, and charge mobility. These studies aim to establish structure-property relationships that can guide the design of next-generation materials for OLEDs, organic photovoltaics (OPVs), and sensors. The substitution pattern on the indole core, including the position of the bromine and the nature of the groups introduced via cross-coupling, has a profound impact on the material's final optoelectronic characteristics.
Fluorescent probes are molecules designed to detect specific analytes, such as ions or biomolecules, through a change in their fluorescence. The indole scaffold is a common component in the design of such probes. While direct applications of this compound as a fluorescent probe are not extensively documented, related bromo-heterocyclic compounds like 6-bromo-1H-indazole are utilized for this purpose. These compounds serve as building blocks for creating probes where the interaction with an analyte modulates the photophysical properties of the molecule, leading to a detectable signal. The bromine atom can be used as a reactive site to attach recognition units or to tune the electronic properties of the fluorophore. The principles used in designing probes based on other bromo-heterocycles could be readily applied to derivatives of this compound.
Q & A
Q. What are the optimal synthetic routes for preparing 6-Bromo-1,3-dimethyl-1H-indole with high purity and yield?
- Methodological Answer : The synthesis typically involves bromination of 1,3-dimethylindole using electrophilic aromatic substitution. Key steps include:
- Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to direct bromination to the 6-position .
- Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres to prevent side reactions .
- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization to isolate the product .
- Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate-to-bromine) to minimize over-bromination .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
- Methodological Answer :
- ¹H/¹³C NMR :
- Protons : Aromatic protons adjacent to bromine (C5 and C7) show deshielding (~δ 7.2–7.5 ppm, multiplet). Methyl groups (C1 and C3) appear as singlets (~δ 2.3–2.5 ppm) .
- Carbons : The brominated carbon (C6) resonates at ~δ 115–120 ppm in ¹³C NMR .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 224 (calculated for C₁₀H₁₁BrN). Fragmentation patterns include loss of Br (~m/z 145) and methyl groups .
- TLC : Rf ~0.2–0.3 in 70:30 ethyl acetate/hexane, visualized under UV .
Advanced Research Questions
Q. How can crystallographic data refinement tools like SHELXL or OLEX2 resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase determination via direct methods, especially for twinned or high-symmetry crystals .
- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters (ADPs) of bromine atoms and methyl groups. Use TWIN and BASF commands for twinned data .
- Validation in OLEX2 : Analyze residual density maps (>0.5 eÅ⁻³) to detect disordered solvent or missing hydrogen atoms. Generate publication-ready CIFs with automated bond-length/angle checks .
- Case Study : For analogous bromoindoles, SHELXL achieved R1 < 0.05 for high-resolution data, confirming planarity of the indole ring .
Q. What strategies address discrepancies in bromination regioselectivity when synthesizing this compound?
- Methodological Answer :
- Directing Groups : The 1,3-dimethyl groups electronically deactivate the indole ring, favoring bromination at the 6-position. Steric effects from methyl groups prevent substitution at C2/C4 .
- Catalyst Screening : FeBr₃ vs. AlCl₃: FeBr₃ enhances para-bromination, while AlCl₃ may lead to di-substitution .
- Competitive Experiments : Monitor reaction progress via LC-MS to identify intermediates (e.g., 5-bromo byproducts). Adjust reaction time (<4 hours) to suppress kinetic products .
Q. How does the electronic environment of the indole ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The electron-withdrawing bromine at C6 activates the ring for palladium-catalyzed coupling. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C .
- Buchwald-Hartwig Amination : Bromine acts as a leaving group. Ligands like XPhos enhance C–N bond formation with secondary amines (e.g., morpholine) .
- DFT Studies : Computational models show lowered LUMO energy at C6 (-2.1 eV), facilitating nucleophilic attack .
Q. What in vitro models are appropriate for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Anticancer Assays : Screen against NCI-60 cell lines using MTT assays. Compare IC₅₀ values with cisplatin controls .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic Studies :
- Enzyme Inhibition : Test kinase (e.g., CDK2) or protease (e.g., HIV-1 protease) inhibition via fluorescence polarization .
- Cellular Uptake : Radiolabel derivatives (¹⁴C or ³H) to quantify intracellular accumulation in HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
